Methyl 6-oxospiro[2.5]octane-5-carboxylate
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Overview
Description
“Methyl 6-oxospiro[2.5]octane-5-carboxylate” is a chemical compound with the CAS Number: 2012890-04-7 . It has a molecular weight of 182.22 . The IUPAC name for this compound is “this compound” and its InChI Code is 1S/C10H14O3/c1-13-9(12)7-6-10(4-5-10)3-2-8(7)11/h7H,2-6H2,1H3 .
Molecular Structure Analysis
The InChI key for “this compound” is BFCRZRFICHHRGV-UHFFFAOYSA-N . This key can be used to generate a 3D structure of the molecule for further analysis.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Synthesis and Stereochemistry
The synthesis and stereochemistry of various 1-oxa-6-heteraspiro[2.5]octanes, including the analysis of 6-phenyl-1-oxa-6-phosphaspiro[2.5]octane 6-sulfide, have been reported. These studies provide insights into the structural correlations and stereochemical analysis of this compound family, highlighting their rarity and the unique outcomes of epoxidation reactions that lead to tertiary alcohols via unexpected ring opening mechanisms (Satyamurthy et al., 1984).
Dipeptide Synthons
Methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been synthesized and identified as a novel class of dipeptide synthons. This compound is shown to undergo expected reactions with carboxylic acids and thioacids, proving its utility in peptide synthesis as a dipeptide building block (Suter et al., 2000).
Functionalized Derivatives Synthesis
The nucleophilic ring opening of methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate led to the creation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These structures are significant as they represent key sub-units in various bioactive compounds (Santos et al., 2000).
Spirocyclic Derivatives as Corrosion Inhibitors
Research on 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione and its analogs has revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate the importance of spirocyclic derivatives in developing green and environmentally friendly substances for industrial applications (Chafiq et al., 2020).
Safety and Hazards
The safety information for “Methyl 6-oxospiro[2.5]octane-5-carboxylate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
methyl 6-oxospiro[2.5]octane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-9(12)7-6-10(4-5-10)3-2-8(7)11/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCRZRFICHHRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCC1=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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